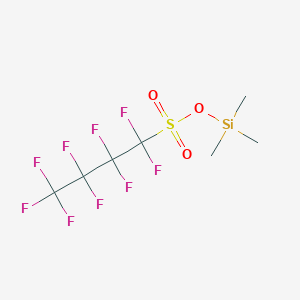

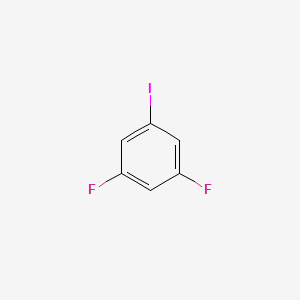

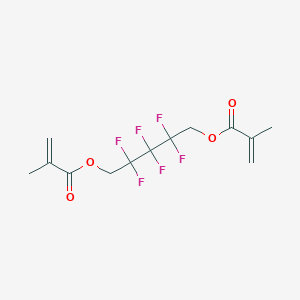

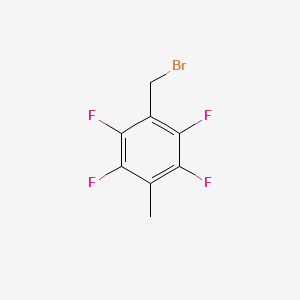

![molecular formula C9H7ClN2O5S2 B1303484 Ethyl 3-[5-(chlorosulfonyl)thien-2-YL]-1,2,4-oxadiazole-5-carboxylate CAS No. 388088-70-8](/img/structure/B1303484.png)

Ethyl 3-[5-(chlorosulfonyl)thien-2-YL]-1,2,4-oxadiazole-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 3-[5-(chlorosulfonyl)thien-2-yl]-1,2,4-oxadiazole-5-carboxylate is a compound that is likely to be of interest due to its structural features, which include a thiophene ring, a sulfonyl group, and an oxadiazole ring. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for understanding the synthesis, molecular structure, chemical reactions, and physical and chemical properties of similar compounds.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves the use of starting materials that can undergo cyclization reactions. For instance, the synthesis of Ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate involves hydrazinolysis and cyclization starting from 2,3-dichloropyridine, achieving a total yield of 43.1% . Similarly, Ethyl 3,4-diamino-5-cyanothieno[2,3-b]thiophene-2-carboxylate is synthesized through heterocyclization reactions with carbon disulfide and halo compounds to yield various heterocyclic derivatives . These methods could potentially be adapted for the synthesis of this compound by selecting appropriate starting materials and reagents that would facilitate the formation of the oxadiazole ring and the introduction of the sulfonyl group.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often confirmed using crystallographic data, as seen in the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates . The presence of substituents on the thiophene and oxadiazole rings in this compound would likely influence its molecular conformation and electronic properties, which could be elucidated through similar crystallographic techniques.

Chemical Reactions Analysis

The reactivity of heterocyclic compounds containing oxadiazole rings can be quite diverse. For example, the carbohydrazide derivative obtained from the condensation of a 3,4-dipyrrol-1-ylthienothiophene with hydrazine can be further treated with carbon disulfide or phenyl isothiocyanate to afford oxadiazole or triazole derivatives . This suggests that the oxadiazole ring in this compound could potentially undergo similar reactions, allowing for the synthesis of a variety of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds like oxadiazoles are influenced by their functional groups and molecular structure. For instance, the fungicidal activity of 2-alkyl (alkylthio)-5-pyrazolyl-1,3,4-oxadiazoles against Rhizoctonia solani suggests that the oxadiazole ring can impart significant biological activity to these molecules . The presence of a chlorosulfonyl group in this compound could also affect its solubility, stability, and reactivity, which would be important considerations in the development of potential applications for this compound.

科学的研究の応用

Synthesis and Spectral Analysis

Ethyl 3-[5-(chlorosulfonyl)thien-2-yl]-1,2,4-oxadiazole-5-carboxylate belongs to a class of compounds that have drawn significant attention due to their potential in various scientific applications, primarily because of the 1,3,4-oxadiazole core. This core structure is a crucial component in the synthesis of derivatives with potential biological activities. For instance, the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide demonstrates the role of 1,3,4-oxadiazole derivatives in producing compounds with moderate to significant antibacterial activity (Khalid et al., 2016).

Building Blocks in Medicinal Chemistry

The versatility of ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate as a building block for synthesizing biologically relevant molecules highlights the importance of 1,2,4-oxadiazole derivatives in medicinal chemistry. These compounds serve as bifunctional building blocks that can be integrated into complex molecules with potential therapeutic benefits (Jakopin, 2018).

特性

IUPAC Name |

ethyl 3-(5-chlorosulfonylthiophen-2-yl)-1,2,4-oxadiazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O5S2/c1-2-16-9(13)8-11-7(12-17-8)5-3-4-6(18-5)19(10,14)15/h3-4H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDEJMYVAFDHGJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NO1)C2=CC=C(S2)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381503 |

Source

|

| Record name | Ethyl 3-[5-(chlorosulfonyl)thiophen-2-yl]-1,2,4-oxadiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

388088-70-8 |

Source

|

| Record name | Ethyl 3-[5-(chlorosulfonyl)thiophen-2-yl]-1,2,4-oxadiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。